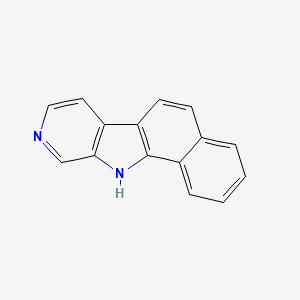
Diethyl(hexyl)oxo-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(hexyl)oxo-lambda~5~-phosphane is a chemical compound belonging to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(hexyl)oxo-lambda~5~-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl(hexyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products have diverse applications in catalysis, material science, and pharmaceuticals .
Scientific Research Applications
Diethyl(hexyl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment and drug delivery systems.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of diethyl(hexyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and proteins. The compound can form coordination complexes with metal ions, influencing catalytic activity and biochemical pathways. Its unique structure allows it to modulate various molecular processes, making it a valuable tool in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl(hexyl)oxo-lambda~5~-phosphane include:
- Diethyl(octadecyl)oxo-lambda~5~-phosphane
- Diethyl(hexyl)phosphine oxide
- Diethyl(hexyl)phosphonate
Uniqueness
This compound stands out due to its specific structural features and reactivity. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions makes it unique among organophosphorus compounds. Additionally, its applications in various scientific fields highlight its versatility and importance .
Properties
CAS No. |
28520-48-1 |
|---|---|
Molecular Formula |
C10H23OP |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-diethylphosphorylhexane |
InChI |
InChI=1S/C10H23OP/c1-4-7-8-9-10-12(11,5-2)6-3/h4-10H2,1-3H3 |
InChI Key |
YBJLCBLILFFHCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP(=O)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



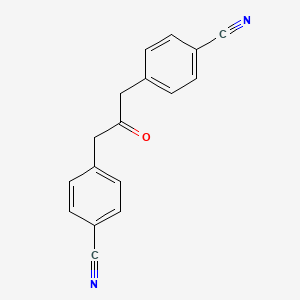
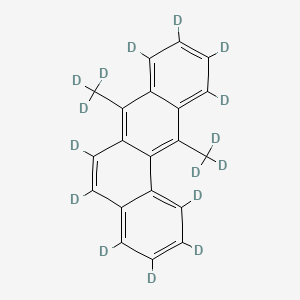
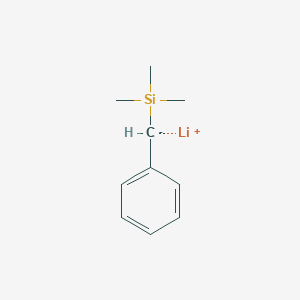

![{[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl](/img/structure/B14682271.png)
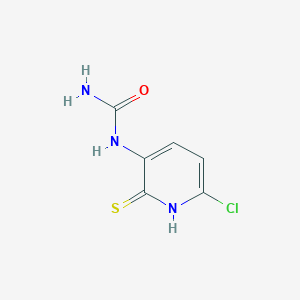
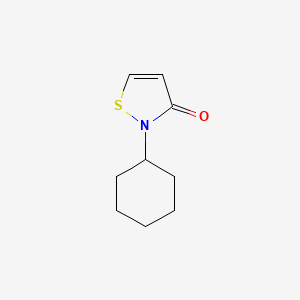
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
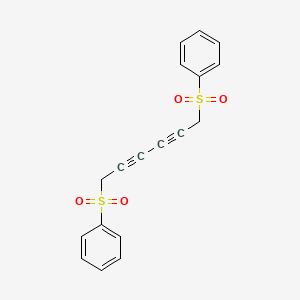

![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
